4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound with a molecular formula of C22H15BrCl2N2O4 and a molecular weight of 522.186 g/mol . This compound is known for its unique chemical structure, which includes both bromine and chlorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(2,3-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
- 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
Uniqueness
The presence of both bromine and chlorine atoms in 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity and biological activity, making it a valuable subject for further research.
Properties
Molecular Formula |
C22H15BrCl2N2O4 |
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Molecular Weight |
522.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H15BrCl2N2O4/c23-16-5-3-15(4-6-16)22(29)31-18-8-1-14(2-9-18)12-26-27-21(28)13-30-20-10-7-17(24)11-19(20)25/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI Key |
MQKZWHSVISYEDX-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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